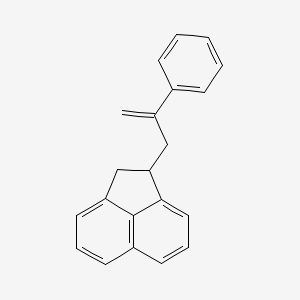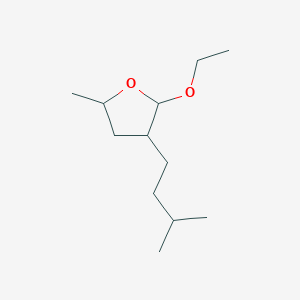![molecular formula C21H44O3 B14602646 1-[1,1-Bis(hexyloxy)propoxy]hexane CAS No. 60523-22-0](/img/structure/B14602646.png)
1-[1,1-Bis(hexyloxy)propoxy]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1,1-Bis(hexyloxy)propoxy]hexane is an organic compound with the molecular formula C21H44O3. It is characterized by the presence of three ether groups and a long aliphatic chain, making it a versatile compound in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[1,1-Bis(hexyloxy)propoxy]hexane can be synthesized through the reaction of hexanol with 1,1-dichloropropane in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of hexanol and 1,1-dichloropropane into a reactor with a base catalyst. The reaction mixture is then subjected to distillation to separate the product from any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[1,1-Bis(hexyloxy)propoxy]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether groups to alcohols.
Substitution: The ether groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various ether derivatives.
Applications De Recherche Scientifique
1-[1,1-Bis(hexyloxy)propoxy]hexane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-[1,1-Bis(hexyloxy)propoxy]hexane involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the transport of therapeutic agents across cell membranes .
Comparaison Avec Des Composés Similaires
- 1,1-Bis(hexyloxy)hexane
- Hexane, 1,1’-oxybis-
- Di-n-hexyl ether
Comparison: 1-[1,1-Bis(hexyloxy)propoxy]hexane is unique due to its three ether groups and longer aliphatic chain, which confer distinct physicochemical properties compared to similar compounds. For instance, 1,1-Bis(hexyloxy)hexane and Hexane, 1,1’-oxybis- have fewer ether groups and shorter chains, resulting in different solubility and reactivity profiles .
Propriétés
Numéro CAS |
60523-22-0 |
|---|---|
Formule moléculaire |
C21H44O3 |
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
1-(1,1-dihexoxypropoxy)hexane |
InChI |
InChI=1S/C21H44O3/c1-5-9-12-15-18-22-21(8-4,23-19-16-13-10-6-2)24-20-17-14-11-7-3/h5-20H2,1-4H3 |
Clé InChI |
URRFEVARNWMPED-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(CC)(OCCCCCC)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate](/img/structure/B14602581.png)





![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)

![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)
![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)

